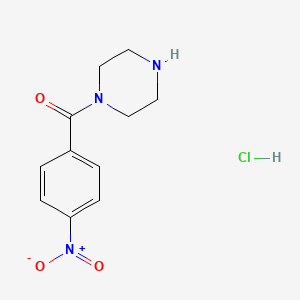

1-(4-Nitrobenzoyl)piperazine hydrochloride

Übersicht

Beschreibung

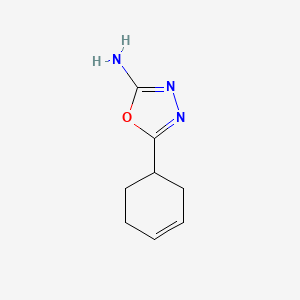

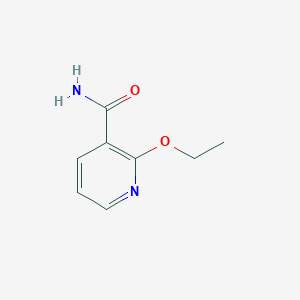

1-(4-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(4-Nitrobenzoyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C11H13N3O3 .Chemical Reactions Analysis

Piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs and serve as skeletons in pesticides, pharmaceuticals, intermediates in organic reactions, ligands for complexation purposes, for peptide syntheses and modifications, as well as building blocks in material sciences .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound has been used in the development of novel derivatives that have shown significant cell growth inhibitory activity on various cancer cell lines . These derivatives were designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides .

Bioorthogonal Labeling

Functionalized piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine hydrochloride, have been synthesized for bioorthogonal labeling of biologically active compounds . These compounds can influence (bio-)chemical parameters such as the lipophilicity, affecting the solubility and the biological behavior of the resulting labeled biomolecule .

Anticancer Drug Synthesis

1-(4-Nitrobenzoyl)piperazine hydrochloride has been used as an intermediate in the synthesis of anticancer drugs . This highlights its importance in the pharmaceutical industry, particularly in the development of treatments for cancer.

Transcriptase Inhibitor Synthesis

This compound is also used as an intermediate in the synthesis of transcriptase inhibitors . Transcriptase inhibitors are a class of antiviral drugs that are commonly used to treat HIV and hepatitis B.

Antifungal Reagent Synthesis

1-(4-Nitrobenzoyl)piperazine hydrochloride is used in the synthesis of antifungal reagents . These reagents are crucial in the treatment of fungal infections, which can be particularly dangerous for individuals with compromised immune systems.

Potassium Channel Openers

This compound is an important reagent for potassium channel openers . These openers are used in the treatment of conditions like hypertension and asthma, as they can relax blood vessels and smooth muscle in the airways.

Safety And Hazards

Zukünftige Richtungen

Research on piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine, is ongoing. Recent advances in the synthesis of piperazines have expanded the substrate scope in the synthesis of piperazines . Furthermore, studies have shown that piperazine derivatives have potential applications in cancer treatment, indicating promising future directions .

Eigenschaften

IUPAC Name |

(4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDUQVWZTNSTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzoyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)

![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1422326.png)

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)